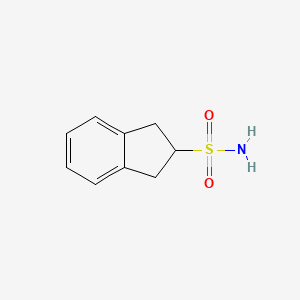

2,3-dihydro-1H-indene-2-sulfonamide

Descripción general

Descripción

“2,3-dihydro-1H-indene-2-sulfonamide” is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 . It is also known by other names such as indan-5-sulphonamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11NO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.

Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 377.8±52.0 °C and its predicted density is 1.337±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 10.28±0.20 .

Aplicaciones Científicas De Investigación

Novel Drug Development

Sulfonamides are crucial in novel drug development, with a significant focus on their role in addressing cancer, glaucoma, infections, and other conditions. The primary sulfonamide moiety, a common feature among clinically used drugs like diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics, is integral to the development of new therapeutic agents. Research highlights the exploration of sulfonamide CAIs incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for antitumor activity. These findings underscore the continuous need for innovative sulfonamides in drug development (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor applications of sulfonamides are notable, with advancements in sulfonamide inhibitors highlighting their significance in treating bacterial infections and diseases caused by other microorganisms. These compounds exhibit antiviral, anticancer, and Alzheimer’s disease drug properties, demonstrating the versatility and continued relevance of sulfonamides in medicinal chemistry (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation

The environmental presence of sulfonamides, mainly from agricultural activities, poses potential hazards to human health by altering microbial populations. The biodegradation of sulfonamides, including research on bacteria capable of degrading these compounds, is crucial for mitigating their impact on ecosystems and human health. This area of study emphasizes the importance of understanding and enhancing biodegradation processes to manage sulfonamide contamination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical and Detection Techniques

Advancements in the analytical determination of sulfonamides, including capillary electrophoresis and electrochemical methods, support the quality control of pharmaceutical formulations and the detection of sulfonamides in biological and environmental samples. These techniques underscore the importance of sensitive, accurate, and efficient methods for monitoring and studying sulfonamides, contributing to safer pharmaceutical practices and environmental management (Hoff & Kist, 2009; Fu et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 2,3-dihydro-1H-indene-2-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a key role in immune and inflammatory responses .

Mode of Action

This compound interacts with its target, the NLRP3 inflammasome, by binding directly to the NLRP3 protein . This binding blocks the assembly and activation of the NLRP3 inflammasome .

Biochemical Pathways

The interaction of this compound with the NLRP3 inflammasome affects the inflammasome’s pathways. The compound’s binding to the NLRP3 protein inhibits the assembly and activation of the inflammasome, which in turn inhibits cell pyroptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the assembly and activation of the NLRP3 inflammasome . This results in the effective inhibition of cell pyroptosis , a form of programmed cell death.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2,3-Dihydro-1H-indene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic flux and cellular function .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the cell cycle, apoptosis, and stress response pathways. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in the synthesis and degradation of sulfonamide compounds. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and cellular processes .

Propiedades

IUPAC Name |

2,3-dihydro-1H-indene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTVIEOYTJVEDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251381-40-4 | |

| Record name | 2,3-dihydro-1H-indene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)